What is the chemical structure of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate: Structural Characterization and Application in Kinase Inhibitor Synthesis As a Senior Application Scientist overseeing library design and medicinal chemistry work...
Author: BenchChem Technical Support Team. Date: March 2026
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate: Structural Characterization and Application in Kinase Inhibitor Synthesis
As a Senior Application Scientist overseeing library design and medicinal chemistry workflows, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate stands out as a highly privileged building block.
This technical guide deconstructs the structural advantages of this compound, explains its mechanistic utility in kinase inhibitor design, and provides a self-validating experimental protocol for its integration into drug discovery pipelines.
Structural Rationale: Why This Scaffold?
The architecture of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is defined by a fused bicyclic system: an aromatic pyridine ring seamlessly fused to a saturated piperidine ring. This specific topology provides a dual advantage in drug design:
Hinge-Binding Competence: The pyridine nitrogen (N1) acts as a critical hydrogen bond acceptor. In kinase targets, this nitrogen frequently mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region.
Tunable Lipophilicity & Trajectory: The ethyl ester at the C3 position offers a synthetic handle. It can be retained for lipophilic interactions or hydrolyzed to a carboxylic acid for further derivatization, directing substituents toward the solvent-exposed regions of a target protein.
Enhanced
Fsp3
Character: By saturating the 5,6,7,8-positions, the molecule loses the planarity of a fully aromatic naphthyridine. This increases the fraction of
sp3
hybridized carbons (
Fsp3
), a metric strongly correlated with improved aqueous solubility and reduced off-target toxicity in clinical candidates. The resulting secondary amine at N7 serves as a highly nucleophilic vector for library diversification.
Table 1: Physicochemical and Structural Properties
To facilitate experimental planning, the quantitative data for both the free base and the commercially preferred hydrochloride salt are summarized below.
Property
Value
Experimental Relevance
CAS Number (HCl Salt)
1207175-08-3 [1]
Protonation at N7 prevents atmospheric oxidation, ensuring long-term shelf stability.
CAS Number (Free Base)
1207253-96-0
The active nucleophilic state required for cross-coupling or amidation reactions.
Molecular Formula
C₁₁H₁₄N₂O₂ • HCl
Low molecular weight makes it an ideal fragment for Fragment-Based Drug Design (FBDD).
Molecular Weight
242.70 g/mol (Salt)
Requires stoichiometric calculation adjustments when liberating the free base in situ.
SMILES
CCOC(=O)C1=CC2=C(CNCC2)N=C1
Utilized for in silico docking simulations and computational ADME predictions.
H-Bond Donors / Acceptors
1 / 4 (Free Base)
Optimal profile for establishing robust protein-ligand interaction networks.
Mechanistic Application in Kinase Inhibition
This tetrahydro-naphthyridine scaffold is heavily cited in patent literature for the development of potent kinase inhibitors, most notably targeting the Tropomyosin receptor kinase A (TrkA) [2] and Rho-associated protein kinase (ROCK) [3].
In the context of TrkA—a high-affinity receptor for Nerve Growth Factor (NGF) implicated in chronic pain and oncology—the scaffold acts as an ATP-competitive inhibitor. When functionalized at the N7 position with bulky aryl or heteroaryl groups, the resulting molecule occupies the hydrophobic pocket adjacent to the ATP-binding site, preventing TrkA autophosphorylation and halting downstream signaling cascades (PI3K/Akt and MAPK/ERK).
Mechanism of 1,7-naphthyridine-derived inhibitors in the TrkA signaling pathway.
Experimental Protocol: N7-Amidation Workflow
To utilize this scaffold in drug discovery, researchers typically perform N-derivatization. The following protocol details a self-validating HATU-mediated amidation.
Causality in Reagent Selection:
We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered; it effectively neutralizes the HCl salt to liberate the N7 amine without acting as a competing nucleophile against the activated ester. HATU is selected as the coupling reagent because it generates an HOAt active ester, which accelerates the reaction with secondary amines while suppressing racemization of any chiral carboxylic acid partners.
Step-by-Step Methodology
Salt Neutralization: Suspend Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add DIPEA (3.0 eq, 1.5 mmol). Observation: The suspension will clear as the highly soluble free base is generated.
Electrophile Activation: In a separate vial, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) in DMF (2 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (1.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.
Coupling: Transfer the activated acid solution dropwise to the naphthyridine free base solution. Stir at 25°C for 2–4 hours.
Self-Validating Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute in methanol, and inject into an LC-MS. Validation Checkpoint: The reaction is deemed complete and successful only when the extracted ion chromatogram (EIC) shows the complete disappearance of the
m/z
207
[M+H]+
peak (unreacted free base) and the dominance of the target product mass.
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via preparative HPLC or flash chromatography.
Self-validating experimental workflow for the N7-amidation of the naphthyridine scaffold.
Analytical Quality Control (QC)
To verify the structural integrity of the synthesized intermediates, rigorous QC is mandatory.
¹H NMR (400 MHz, DMSO-d₆): For the unreacted scaffold, the ethyl ester is easily identified by a distinct quartet at ~4.3 ppm (
−CH2−
) and a triplet at ~1.3 ppm (
−CH3
). The saturated ring protons (positions 5, 6, and 8) will appear as complex multiplets in the aliphatic region (2.5–4.0 ppm). Upon successful amidation, the N7-amine proton signal will disappear, and the adjacent methylene protons (C6 and C8) will exhibit significant downfield shifts due to the deshielding effect of the newly formed amide carbonyl.
LC-MS: Ensure the isotopic pattern matches the predicted formula. The core scaffold fragments predictably in positive electrospray ionization (ESI+), often losing the ethyl group (
−28
Da) or the entire ester moiety during collision-induced dissociation (CID).
References
Wang, Y., et al. (2017). "TrkA kinase inhibitors, compositions and methods thereof". United States Patent US9815846B2.
European Patent Office. (2021). "DIHYDROFUROPYRIDINE DERIVATIVES AS RHO- KINASE INHIBITORS". European Patent EP4263547B1.
Exploratory
Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate: In Vitro Mechanisms of Action as a Privileged Pharmacophore in Targeted Therapeutics
Executive Summary In modern medicinal chemistry, Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (ETNC) (CAS: 1207175-08-3) is rarely deployed as a standalone active pharmaceutical ingredient. Instead, it serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (ETNC) (CAS: 1207175-08-3) is rarely deployed as a standalone active pharmaceutical ingredient. Instead, it serves as a "privileged scaffold"—a conformationally restricted, bicyclic building block that dictates the in vitro mechanism of action for several advanced targeted therapeutics.
As a Senior Application Scientist, I approach ETNC not as a static molecule, but as a dynamic structural vector. When functionalized, the ETNC core acts as the critical orienting motif in two major pharmacological arenas: ATP-competitive kinase inhibition (specifically targeting Tropomyosin receptor kinase A, TrkA)[1] and allosteric covalent inhibition (specifically targeting the KRAS G12C oncoprotein)[2].
This whitepaper dissects the structural pharmacology of the ETNC scaffold and provides the self-validating in vitro methodologies required to profile its derivatives in drug discovery workflows.
Structural Pharmacology: The Mechanistic Rationale of the ETNC Core
The utility of the 5,6,7,8-tetrahydro-1,7-naphthyridine architecture stems from its unique blend of sp2 and sp3 hybridized rings, which allows for precise 3D spatial orientation within complex protein binding pockets:
The Pyridine Ring (Hinge-Binding Motif): The sp2-hybridized nitrogen (N1) acts as a potent hydrogen bond acceptor. In kinase targets like TrkA, this nitrogen docks directly into the hinge region, forming a critical hydrogen bond with the backbone amide of Met592[3].
The Saturated Piperidine Ring (Warhead Vector): The secondary amine (N7) in the saturated ring is a highly reactive nucleophile. In the design of KRAS G12C inhibitors, this nitrogen is typically acylated with an electrophilic acrylamide warhead, positioning it perfectly to attack the mutant Cys12 residue[4].
The C3 Ethyl Carboxylate (Steric Tuning): The ester at position 3 serves as a synthetic handle to build amides, ureas, or aryl extensions. These extensions probe adjacent hydrophobic sub-pockets (such as the DFG-out pocket in kinases or the Switch-II pocket in KRAS), driving target selectivity.
In Vitro Mechanism 1: TrkA Kinase ATP-Competitive Inhibition
Mechanistic Context
TrkA is a receptor tyrosine kinase activated by Nerve Growth Factor (NGF). Aberrant TrkA signaling drives oncogenesis (e.g., NTRK gene fusions) and chronic pain sensitization via the PI3K/AKT and MAPK pathways[3]. ETNC derivatives act as Type I ATP-competitive inhibitors . By occupying the ATP-binding pocket, the naphthyridine core sterically occludes ATP, preventing the trans-phosphorylation required for downstream effector activation[1].
Caption: TrkA Kinase Signaling Pathway and ETNC-Derived ATP-Competitive Inhibition.
To accurately profile the IC50 of an ETNC-derived TrkA inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Step 1: Reagent Assembly. Prepare recombinant human TrkA kinase domain, a biotinylated poly-GT substrate, and ATP in a kinase buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).
Causality: Tween-20 prevents non-specific compound aggregation, ensuring that observed inhibition is driven by true active-site binding rather than colloidal interference.
Step 2: Compound Pre-Incubation. Dispense the ETNC derivative in a 10-point dose-response curve (typically 10 µM to 0.5 nM) into a 384-well plate. Add the TrkA enzyme and incubate for 30 minutes at room temperature.
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the hinge region before the competitive substrate (ATP) is introduced.
Step 3: Reaction Initiation. Add ATP at a concentration equal to its apparent
Km
(~10 µM for TrkA) along with the poly-GT substrate. Incubate for 60 minutes.
Causality: Running the assay at the ATP
Km
ensures maximum sensitivity to ATP-competitive inhibitors while maintaining a robust signal window.
Step 4: Quenching and Detection. Add a stop solution containing EDTA (to chelate Mg2+ and halt the kinase) alongside Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the plate at 665 nm and 620 nm.
Self-Validation Checkpoint: The assay must include a known pan-Trk inhibitor (e.g.,) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; a value > 0.6 validates the assay's dynamic range and reliability, proving the system is artifact-free.
In Vitro Mechanism 2: KRAS G12C Allosteric Covalent Inhibition
Mechanistic Context
KRAS G12C is a mutant GTPase that drives aggressive non-small cell lung cancer (NSCLC) and colorectal cancer[5]. It cycles between an active GTP-bound state and an inactive GDP-bound state. ETNC derivatives functionalized with an acrylamide warhead act as allosteric covalent inhibitors [6]. The naphthyridine core docks into the Switch-II pocket (S-IIP), acting as a rigid spacer that perfectly aligns the warhead to form an irreversible covalent bond with the mutant Cys12 residue, permanently locking KRAS in its inactive GDP-bound state[4].
Caption: KRAS G12C Covalent Inhibition Workflow via ETNC-Scaffolded Warheads.
Because covalent inhibition is time-dependent, standard IC50 values are misleading. The in vitro efficacy of ETNC-derived KRAS inhibitors must be evaluated using a nucleotide exchange assay to calculate the
kinact/KI
(the rate of covalent inactivation).
Step 1: Protein Loading. Incubate recombinant KRAS G12C (1-169) with a fluorescent BODIPY-GDP conjugate in the presence of EDTA to facilitate nucleotide loading, followed by MgCl2 to lock the nucleotide in place.
Causality: BODIPY-GDP provides a highly sensitive fluorescent reporter. When bound to KRAS, its fluorescence polarization (FP) is high due to restricted rotational mobility.
Step 2: Covalent Adduction. Add the ETNC-derived inhibitor at various concentrations and incubate for distinct time intervals (e.g., 15, 30, 60, and 120 minutes).
Causality: Time-course data is mandatory. Covalent drugs exhibit time-dependent inhibition; longer incubations will artificially lower the apparent IC50. Tracking the shift over time allows for the mathematical derivation of
kinact/KI
.
Step 3: SOS1-Mediated Exchange. Introduce the guanine nucleotide exchange factor (GEF) SOS1 and an excess of unlabeled GTP.
Causality: SOS1 forces KRAS to release BODIPY-GDP and bind the unlabeled GTP. If the ETNC derivative has successfully formed a covalent bond with Cys12, the Switch-II pocket is locked, and SOS1 cannot induce nucleotide exchange.
Step 4: FP Readout. Measure Fluorescence Polarization (mP). A sustained high FP signal indicates successful covalent locking, whereas a drop in FP indicates uninhibited nucleotide exchange.
Self-Validation Checkpoint: Parallel assays MUST be run using KRAS Wild-Type (WT) protein. A lack of FP stabilization in the WT cohort confirms that the ETNC-derivative's mechanism is strictly dependent on the mutant Cys12 residue[4], ruling out non-specific protein denaturation or promiscuous binding.
Quantitative Data Synthesis
The following table summarizes the typical in vitro profiling metrics for ETNC-derived compounds across their primary target classes, providing a benchmark for assay validation.
Pharmacological Target
ETNC Scaffold Function
Primary Assay Methodology
Typical Efficacy Metric
Key Readout Modality
TrkA Kinase
ATP Hinge-Binder (N1 H-bond)
TR-FRET / ADP-Glo
IC50: 1.0 nM – 50 nM
Ratio 665/620 nm (Substrate Phosphorylation)
KRAS G12C
S-IIP Spacer / Orienting Group
BODIPY-GDP Exchange
kinact/KI
:103−105M−1s−1
Fluorescence Polarization (mP)
References
TrkA kinase inhibitors, compositions and methods thereof (US Patent 9,815,846). Google Patents.
Saturated six-membered ring heterocyclic compound, preparation method and application (CN Patent 112094269B). Google Patents.
A Technical Guide to the Pharmacokinetic Properties of 1,7-Naphthyridine-3-Carboxylate Derivatives
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold The naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] These structures are cornerstones in the development of therapies targeting a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4][5] Among the various isomers, the 1,7-naphthyridine core is of significant interest. The incorporation of a carboxylate group at the 3-position (1,7-naphthyridine-3-carboxylate) creates a key anchor for molecular interactions and a critical determinant of the compound's overall physicochemical and pharmacokinetic profile.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is not merely a late-stage checkpoint but a foundational pillar of rational drug design. High attrition rates in drug development are frequently attributed to suboptimal pharmacokinetic (PK) properties.[6] Therefore, a priori knowledge of how structural modifications to the 1,7-naphthyridine-3-carboxylate core influence its journey through the body is paramount for designing effective and safe therapeutic agents. This guide provides an in-depth analysis of these PK properties, synthesizes structure-pharmacokinetic relationships (SPRs), and details the experimental methodologies required for their evaluation.
Core Pharmacokinetic Profile: The ADME Journey
The therapeutic efficacy of any drug candidate is inextricably linked to its ability to reach the target site in sufficient concentration and for an appropriate duration. This is governed by its ADME profile. While specific data for the 1,7-naphthyridine-3-carboxylate series is emerging, extensive research on the closely related 1,8-naphthyridine-3-carboxamide and 1,8-naphthyridine-3-carboxylic acid scaffolds provides a robust framework for understanding their likely pharmacokinetic behavior.[6][7][8]
Absorption: Crossing the Barrier
For orally administered drugs, absorption is the critical first step. It is primarily dictated by two key physicochemical properties: aqueous solubility and membrane permeability.
Aqueous Solubility: Poor solubility is a frequent impediment to achieving adequate oral absorption. Studies on analogous 1,8-naphthyridine derivatives have shown a wide range of aqueous solubilities, from as low as 4.2 µM to over 200 µM.[7] This variability is heavily influenced by the substituents on the naphthyridine core. For instance, non-halogenated derivatives have been observed to possess better solubility compared to their halogenated counterparts.[7] The carboxylate group at the C-3 position of the 1,7-naphthyridine scaffold provides a handle for salt formation, a common strategy to enhance aqueous solubility.
Permeability: The ability to cross the lipid bilayers of the intestinal epithelium is essential for systemic absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to predict passive diffusion. In studies of 1,8-naphthyridine derivatives, permeability has been characterized as ranging from "poor" to "moderate".[7] Lipophilicity, often measured by the partition coefficient (LogP), plays a crucial role. A well-balanced LogP is necessary; while high lipophilicity can improve membrane permeation, it may also decrease solubility and increase metabolic clearance.
Distribution: Reaching the Target
Once absorbed into the bloodstream, a drug distributes throughout the body. Key factors governing distribution include:
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin is a critical parameter. Only the unbound (free) fraction of the drug is available to exert its pharmacological effect and to be metabolized or excreted. Many naphthyridine derivatives exhibit very high plasma protein binding, often exceeding 97%.[7] This necessitates careful consideration during dose determination, as high binding can limit the free drug concentration available at the target site.[7]
Tissue Distribution: The ultimate goal is for the drug to reach its therapeutic target, which may be located in specific tissues. For anticancer naphthyridines, achieving sufficient concentration within the tumor is critical. Studies in tumor-bearing mice have utilized a tumor-plasma index (TPI) to quantify this, with higher TPI values indicating preferential uptake into tumor tissue.[7][8] The lipophilicity and specific transporters can influence the volume of distribution (Vd) and tissue penetration.
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. This is a major determinant of a drug's half-life and potential for drug-drug interactions.
Metabolic Stability: The core naphthyridine nucleus is generally found to be stable against metabolic degradation.[9] Metabolism typically occurs on the peripheral substituents attached to the ring system. For example, studies on nalidixic acid, a 1,8-naphthyridine derivative, show that metabolic attack happens on the C-7 methyl group, converting it to a hydroxymethyl and subsequently a carboxylic acid moiety, while the naphthyridine nucleus remains intact.[9] In vitro assays using human liver microsomes (HLM) are the gold standard for assessing metabolic stability. Some novel 1,8-naphthyridine derivatives have shown excellent stability with minimal degradation in HLM, a highly desirable property for a drug candidate.[6][7]
Cytochrome P450 (CYP) Enzymes: The CYP enzyme superfamily is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a drug candidate can lead to dangerous drug-drug interactions. Assays to evaluate the inhibitory potential of 1,7-naphthyridine-3-carboxylate derivatives against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are a mandatory part of preclinical safety assessment.[7][10] Encouragingly, several potent naphthyridine derivatives have been shown to have a low potential for CYP inhibition.[7]
Excretion: Elimination from the Body
The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The rate of excretion, along with metabolism, determines the drug's elimination half-life (T1/2) and clearance (CL). In vivo pharmacokinetic studies in animal models are essential to determine these parameters.[11] For example, studies in mice have revealed that some naphthyridine derivatives can suffer from very high clearance, leading to low oral bioavailability, a challenge that can sometimes be overcome by modifying the core scaffold.[12]
Structure-Pharmacokinetic Relationships (SPR): A Guide to Rational Design
The true power of medicinal chemistry lies in understanding how specific structural changes impact a molecule's biological and pharmacokinetic properties. For the 1,7-naphthyridine-3-carboxylate scaffold, several key positions can be modified to tune the ADME profile.
N-1 Position: Substituents at the N-1 position can significantly influence activity and PK properties. For instance, the introduction of a 2-thiazolyl group at N-1 of a 1,8-naphthyridine core was found to be optimal for antitumor activity.[13][14] This position can be used to modulate lipophilicity and metabolic stability.
C-3 Carboxylate Group: The carboxylic acid at C-3 is a strong polar group that influences solubility. It can be esterified to create a prodrug, which may improve permeability and is later hydrolyzed in vivo to release the active carboxylic acid. Alternatively, it can be converted to a carboxamide, as seen in many potent 1,8-naphthyridine derivatives, which alters its hydrogen bonding capacity and overall physicochemical properties.[4][7]
C-6 and C-7 Positions: These positions are frequently modified to enhance potency and fine-tune pharmacokinetics. The addition of a fluorine atom at C-6 is common in quinolone-like structures and can improve metabolic stability and cell penetration.[5][13] The C-7 position is a key vector for diversification; attaching various amine-containing rings (e.g., piperazine, pyrrolidine) can drastically alter solubility, permeability, and target engagement.[1][13]
Visualizing the Pharmacokinetic Assessment Workflow
The evaluation of a drug candidate's pharmacokinetic profile is a multi-stage process that integrates in vitro and in vivo methods to build a comprehensive understanding of its behavior.
Caption: Workflow for assessing pharmacokinetic properties of new chemical entities.
Data Summary: Illustrative Pharmacokinetic Parameters
To provide a quantitative perspective, the following table summarizes in vitro ADME and in vivo pharmacokinetic data for a series of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives, which serve as instructive analogues for the 1,7-naphthyridine-3-carboxylate class.[7]
This data clearly illustrates the principle of SPR: derivatives 5 and 6, which are non-halogenated, exhibit superior solubility, permeability, and metabolic stability, leading to favorable in vivo pharmacokinetics. In contrast, derivatives 3 and 4 showed poor physicochemical properties and were rapidly metabolized, making them unsuitable for further development.[7]
Hypothesized Metabolic Pathway
Based on established metabolic pathways for related heterocyclic compounds, metabolism of 1,7-naphthyridine-3-carboxylate derivatives is most likely to occur on functional groups appended to the core, rather than on the stable naphthyridine ring itself.[9]
Caption: Hypothesized metabolic oxidation of a C-7 alkyl substituent.
Experimental Protocols: A Practical Guide
Executing reliable ADME assays is crucial for generating high-quality data to guide drug development. Below are standardized, step-by-step protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Materials:
Test compound (10 mM stock in DMSO)
Human Liver Microsomes (HLM), 20 mg/mL
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile with internal standard (for protein precipitation)
Positive control (e.g., Diclofenac)
Methodology:
Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 1 mg/mL.
Incubation Setup: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction. This is the T=0 time point for a parallel control plate where the reaction is immediately stopped.
Time Points: Incubate the reaction plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
Quench Reaction: Immediately add the aliquot to a new plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[7]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T1/2, CL, Vd, F%) after intravenous and oral administration.
Materials:
Test compound formulated for intravenous (IV) and oral (PO) administration
Centrifuge, analytical balance, and dosing syringes
Methodology:
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study. Fast animals overnight before dosing.
Dosing:
IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.[8]
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannula at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Plot the plasma concentration versus time for both IV and PO groups.
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.
The 1,7-naphthyridine-3-carboxylate scaffold is a platform of significant therapeutic potential. A thorough understanding and early evaluation of pharmacokinetic properties are critical for translating this potential into clinical success. Key takeaways for researchers in this field include:
Prioritize Physicochemical Properties: Early attention to solubility and a balanced lipophilicity is essential for ensuring adequate absorption.
Leverage SPR: Rational modifications at the N-1, C-3, C-6, and C-7 positions can be strategically employed to overcome PK liabilities such as poor stability or high clearance.
Integrate In Vitro and In Vivo Data: A tiered approach, using in vitro assays for high-throughput screening followed by definitive in vivo studies for promising candidates, is the most efficient path forward.
Future research should focus on developing predictive quantitative structure-pharmacokinetic relationship (QSPR) models specifically for the 1,7-naphthyridine class.[15] Such models, combined with a deep understanding of the underlying mechanistic principles outlined in this guide, will empower medicinal chemists to design the next generation of 1,7-naphthyridine-3-carboxylate derivatives with optimized efficacy and drug-like properties.
References
Awasthi, A., Lohani, M., Singh, M. K., Singh, A. T., & Jaggi, M. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Pharmaceutical Biology, 52(4), 527-535. [Link]
Awasthi, A., Lohani, M., Singh, M. K., Singh, A. T., & Jaggi, M. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity. Pharmaceutical Biology. [Link]
Hamilton, P. B., Rosi, D., Peruzzotti, G. P., & Nielson, E. D. (1969). Microbiological Metabolism of Naphthyridines. Applied Microbiology, 17(2), 237-241. [Link]
Awasthi, A., Lohani, M., Singh, M. K., Singh, A. T., & Jaggi, M. (2014). Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. PubMed. [Link]
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PMC. [Link]
Lee, C. C., Lin, C. C., & Lin, C. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]
Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation. (n.d.).
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists - PubMed. (1999). PubMed. [Link]
Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]
In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (2026). ResearchGate. [Link]
Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. [Link]
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). RSC Publishing. [Link]
1,7-NAPHTHYRIDINE-3-CARBOXYLATE — Chemical Substance Information. (n.d.). NextSDS. [Link]
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024). PMC. [Link]
Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. (n.d.). PMC. [Link]
In Vitro Toxicology Assay Kits. (n.d.). INDIGO Biosciences. [Link]
Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives as Orally Active Tachykinin NK1 Receptor Antagonists: Synthesis, Antagonistic Activity, and Effects on Bladder Functions. (n.d.). ACS Publications. [Link]
(PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2025). ResearchGate. [Link]
A Senior Application Scientist's In-depth Technical Guide to the Preliminary Investigation of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate Binding Affinity
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: From Compound to Candidate – A Journey of Characterization In the landscape of modern drug discovery, the journey of a novel chemical ent...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Compound to Candidate – A Journey of Characterization
In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere structure on a screen to a viable therapeutic candidate is one of rigorous scientific scrutiny. At the heart of this journey lies the fundamental characterization of its interaction with biological targets. This guide provides a comprehensive, in-depth exploration of the preliminary investigation into the binding affinity of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate. The tetrahydronaphthyridine scaffold is of significant interest, with its derivatives showing promise as inhibitors of critical therapeutic targets such as Cyclin-Dependent Kinases (CDKs), LIM Kinases (LIMKs), and C-X-C Motif Chemokine Receptor 4 (CXCR4).[1]
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of drug discovery research. We will begin by postulating a target identification strategy for our compound of interest, grounded in the known pharmacology of its analogs. Subsequently, we will delve into the core of this guide: detailed, field-tested protocols for quantifying the binding affinity of this small molecule to a hypothetical protein target. This guide is designed not just to instruct, but to provide the "why" behind the "how," imbuing each step with the rationale and expertise of a seasoned application scientist.
Part 1: Target Identification – Unmasking the Molecular Partner
The initial challenge with a novel compound like Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is to identify its specific biological target(s). The structural similarity to known kinase and GPCR inhibitors provides a logical starting point. A tiered screening approach is often the most efficient strategy.
Initial Broad-Spectrum Kinase Panel Screening
Given that numerous tetrahydronaphthyridine derivatives have been investigated as kinase inhibitors, a logical first step is to screen the compound against a broad panel of kinases.[1] This provides a wide view of potential targets and off-targets early in the discovery process.
Rationale for Experimental Choice: A large, commercially available kinase panel (e.g., a 200+ kinase panel) offers a cost-effective and rapid method to identify initial "hits." The goal at this stage is not to determine precise affinity, but to identify kinases that are significantly inhibited by the compound at a single, relatively high concentration (e.g., 10 µM).
Focused GPCR Antagonist Screening
Concurrently, considering that some analogs are CXCR4 antagonists, a focused screen against a panel of chemokine receptors is warranted.[2]
Rationale for Experimental Choice: A focused GPCR screen is more resource-intensive than a kinase panel, so it is prudent to select targets based on structural analogy. A competitive binding assay using a known radiolabeled or fluorescently-labeled ligand for each receptor is a common and effective approach.[2][3]
The following diagram illustrates a typical target identification workflow.
Caption: Target Identification and Confirmation Workflow.
For the remainder of this guide, we will proceed with the hypothetical scenario that our initial screening has identified Cyclin-Dependent Kinase 4 (CDK4) as a primary, high-confidence target for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate.
Part 2: Quantitative Binding Affinity Determination – The Core Investigation
Once a putative target is identified, the next critical step is to quantify the binding affinity, typically expressed as the dissociation constant (K_D).[4] A lower K_D value signifies a stronger binding interaction.[4] It is imperative to use multiple, orthogonal methods to validate the binding interaction and ensure the results are not an artifact of a single technology. We will explore four gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and a Radioligand Binding Assay.
Surface Plasmon Resonance (SPR) – A Real-Time View of Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[5][6] It provides not only the equilibrium binding affinity (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off).[7]
Causality Behind Experimental Choices:
Immobilization Strategy: The protein (CDK4) is typically immobilized on the sensor chip surface, and the small molecule (our compound) is flowed over as the analyte.[5] This is because achieving a high surface density is crucial when there is a large molecular weight difference between the interactants.[8]
Buffer Composition: A carefully selected running buffer is essential to minimize non-specific binding and ensure the protein remains in its native, active conformation.[9] Additives like a small percentage of DMSO (e.g., 1-5%) are often necessary to solubilize the small molecule analyte.[8]
Protein Preparation:
Express and purify recombinant human CDK4 to >95% purity.
Dialyze the protein extensively against the chosen running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Sensor Chip Immobilization (Amine Coupling):
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Inject CDK4 (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (typically aiming for an Rmax that will give a robust signal).
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
A reference flow cell is prepared similarly but without the protein immobilization to subtract bulk refractive index changes.
Analyte Binding Analysis:
Prepare a dilution series of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D.
Inject each concentration of the compound over the CDK4 and reference flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.
Perform a regeneration step between each analyte injection if necessary (e.g., a short pulse of a low pH buffer or high salt concentration) to remove all bound analyte.
Data Analysis:
Subtract the reference flow cell data from the active flow cell data.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC) – The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7] It is considered a gold-standard technique because it is performed with both interactants in solution, requires no labeling or immobilization, and directly measures the binding stoichiometry (n), in addition to the K_D and the enthalpy (ΔH) and entropy (ΔS) of binding.[7][10]
Causality Behind Experimental Choices:
Buffer Matching: It is absolutely critical that the compound and the protein are in an identical buffer.[11] Any mismatch in buffer composition will result in large heats of dilution that can obscure the true binding signal.
Concentration Regime: The concentrations of the protein in the sample cell and the compound in the syringe must be carefully chosen to ensure a sigmoidal binding isotherm from which the K_D can be accurately determined. A good starting point is to have the protein concentration in the cell at 10-50 times the expected K_D, and the compound concentration in the syringe at 10-20 times the protein concentration.
Sample Preparation:
Prepare purified CDK4 and the compound in the exact same, extensively dialyzed buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT).
Thoroughly degas both the protein and compound solutions to prevent air bubbles in the calorimeter.[12]
Accurately determine the concentrations of both the protein and the compound stock solutions.
Calorimeter Setup and Titration:
Fill the ITC sample cell (typically ~200 µL) with the CDK4 solution.
Load the injection syringe (typically ~40 µL) with the compound solution.
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.[11]
Control Experiment:
Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.
Data Analysis:
Integrate the area under each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
Fluorescence Polarization (FP) – A High-Throughput Approach
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[1] When a small, fluorescently labeled ligand (a "tracer") is unbound, it tumbles rapidly in solution, and its emitted light is depolarized. Upon binding to a larger protein, its tumbling slows, and the emitted light remains more polarized.[13] FP is particularly well-suited for competitive binding assays to determine the affinity of unlabeled compounds.[14]
Causality Behind Experimental Choices:
Tracer Design: A fluorescent tracer must be designed that binds to the target of interest (CDK4). This could be a known inhibitor of CDK4 that has been chemically modified with a fluorophore. The affinity of the tracer for the target should be in a suitable range (ideally close to or slightly below the K_D of the unlabeled compound).
Assay Window: The difference in polarization between the free and bound tracer (the "assay window") must be large enough to provide a robust signal. A change of at least 100 millipolarization units (mP) is generally considered good.[15]
Reagent Preparation:
Prepare purified CDK4, a fluorescently labeled CDK4 ligand (the "tracer"), and the unlabeled test compound (Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate).
All reagents should be in a compatible assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
Assay Setup (in a 384-well plate):
Add a fixed concentration of CDK4 and the fluorescent tracer to each well. The concentrations should be optimized to achieve about 50-80% of the tracer bound to the protein.[16]
Add a dilution series of the unlabeled test compound to the wells.
Include controls: wells with tracer only (for minimum polarization) and wells with tracer and CDK4 but no competitor (for maximum polarization).
Incubation and Measurement:
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).[16]
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters and polarizers.[16]
Data Analysis:
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
Calculate the inhibition constant (K_i) from the IC50 using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([Tracer]/K_D_tracer)).[4]
Radioligand Binding Assay – The Classic and Sensitive Approach
Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions, often considered a "gold standard."[17] They involve the use of a radioactively labeled ligand to measure its binding to a target. For determining the affinity of an unlabeled compound, a competitive binding assay format is used.
Causality Behind Experimental Choices:
Radioligand Selection: A suitable radioligand with high affinity and specificity for CDK4 is required. This is often a tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known potent inhibitor.
Separation of Bound and Free Ligand: A critical step is the separation of the protein-bound radioligand from the unbound radioligand. For soluble proteins like kinases, this can be achieved by methods such as filtration through a membrane that retains the protein but allows the small, unbound ligand to pass through.
Reagent Preparation:
Prepare purified CDK4, a suitable radiolabeled CDK4 inhibitor (e.g., [³H]-Palbociclib), and the unlabeled test compound.
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
Assay Setup (in microtiter plates or tubes):
To each well or tube, add a fixed concentration of CDK4 and the radioligand (typically at a concentration near its K_D).
Add a dilution series of the unlabeled test compound.
To determine non-specific binding, include a set of tubes with a high concentration of a known, potent, unlabeled CDK4 inhibitor.
To determine total binding, include a set of tubes with only CDK4 and the radioligand.
Incubation and Filtration:
Incubate the reactions at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[18]
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[18]
Quantification and Data Analysis:
Place the filters in scintillation vials with scintillation cocktail.
Quantify the radioactivity trapped on the filters using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a competitive binding model to determine the IC50, from which the K_i can be calculated using the Cheng-Prusoff equation.
Part 3: Data Presentation and Interpretation
The quantitative data from these orthogonal assays should be summarized for clear comparison and interpretation.
Table 1: Summary of Hypothetical Binding Affinity Data for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate against CDK4
Assay Method
Measured Parameter(s)
Hypothetical Value(s)
Surface Plasmon Resonance (SPR)
K_D (Equilibrium Dissociation Constant)
150 nM
k_on (Association Rate Constant)
2.5 x 10⁵ M⁻¹s⁻¹
k_off (Dissociation Rate Constant)
3.75 x 10⁻² s⁻¹
Isothermal Titration Calorimetry (ITC)
K_D (Equilibrium Dissociation Constant)
180 nM
n (Stoichiometry)
0.98
ΔH (Enthalpy)
-8.5 kcal/mol
-TΔS (Entropy)
-0.7 kcal/mol
Fluorescence Polarization (FP)
K_i (Inhibition Constant)
210 nM
Radioligand Binding Assay
K_i (Inhibition Constant)
195 nM
Interpretation of Results: The hypothetical data presented in Table 1 show good concordance across the four different assay platforms, with affinity values (K_D or K_i) all falling within the mid-nanomolar range. This consistency provides strong confidence that Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a genuine binder of CDK4. The SPR data provides valuable kinetic insights, suggesting a moderately fast association and a relatively slow dissociation. The ITC data reveals that the binding is primarily enthalpy-driven, which is often indicative of hydrogen bonding and van der Waals interactions playing a significant role in the binding event. The stoichiometry of approximately 1 further confirms a 1:1 binding model.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically rigorous approach to the preliminary investigation of the binding affinity of a novel compound, Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate. By employing a logical workflow that begins with target identification and proceeds to quantitative characterization using multiple orthogonal, gold-standard biophysical techniques, researchers can build a robust and reliable data package.
The hypothetical finding of a mid-nanomolar affinity for CDK4 would position this compound as an interesting starting point for a lead optimization program. Future work would involve cellular assays to confirm on-target activity (e.g., inhibition of Rb phosphorylation), selectivity profiling against other CDKs and a broader kinase panel, and structure-activity relationship (SAR) studies to improve potency and drug-like properties. The foundational binding data, generated through the meticulous application of the protocols described herein, are the essential first step on that path.
References
Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. Available at: [Link]
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Available at: [Link]
GPCR-radioligand binding assays. PubMed. Available at: [Link]
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. PHI - Phase Holographic Imaging. Available at: [Link]
Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. Available at: [Link]
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available at: [Link]
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available at: [Link]
Flow Cytometry Assay for CXCR4 Inhibition. JoVE Journal. Available at: [Link]
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
Discovery of Small Molecule CXCR4 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS. Available at: [Link]
Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Available at: [Link]
Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. Available at: [Link]
How to determine binding affinity with a microplate reader. BMG Labtech. Available at: [Link]
Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. (2014). Available at: [Link]
Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review. PMC. Available at: [Link]
Isothermal Titration Calorimetry. Biomolecular Interactions Facility | The Huck Institutes. Available at: [Link]
A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. PMC. Available at: [Link]
LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation. Oncotarget. Available at: [Link]
LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. MDPI. Available at: [Link]
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Available at: [Link]
GPCR-radioligand binding assays. ResearchGate. Available at: [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. PNAS. Available at: [Link]
Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry. Available at: [Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. Available at: [Link]
LIM Kinase Inhibitor I, LIMKi 3. MilliporeSigma. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]
Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. PMC. Available at: [Link]
Isothermal Titration Calorimetry ITC. Protocols.io. Available at: [Link]
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]
Thermodynamics: Isothermal titration calorimetry in drug development. (practice). Available at: [Link]
Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. Available at: [Link]
A Guide to Simple and Informative Binding Assays. PMC. Available at: [Link]
How to measure and evaluate binding affinities. eLife. Available at: [Link]
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The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer. (2018). Available at: [Link]
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. Available at: [Link]
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Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. (2018). Available at: [Link]
Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating fragment-based drug discovery (FBDD) and lead optimization. Ethyl 5,6,7,8-t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating fragment-based drug discovery (FBDD) and lead optimization. Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (Free base CAS: 1207253-96-0[1]; Hydrochloride salt CAS: 1207175-08-3) has emerged as a highly versatile, bicyclic heterocyclic building block. Functioning as a conformationally restricted analog of the established 2-(3-pyridyl)ethylamine pharmacophore[2], this scaffold provides a unique combination of structural rigidity, optimal physicochemical properties, and orthogonal synthetic handles. This technical guide explores the structural rationale, key therapeutic applications, and validated synthetic protocols for derivatizing this core in drug discovery programs.
Structural Rationale & Pharmacophore Mapping
The utility of the 5,6,7,8-tetrahydro-1,7-naphthyridine core lies in its precise spatial arrangement of heteroatoms and its ability to modulate pharmacokinetic properties:
Conformational Restriction: By locking the flexible ethylamine side chain of 2-(3-pyridyl)ethylamine into a piperidine ring, the scaffold significantly reduces the entropic penalty upon binding to target proteins[2]. This rigidity often translates to enhanced binding affinity and target selectivity.
N7 Secondary Amine (The "Right" Side): The basic piperidine nitrogen (pKa ~8.5) is typically protonated at physiological pH. This cationic center is crucial for forming strong electrostatic interactions or salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the transmembrane binding pockets of G-Protein-Coupled Receptors (GPCRs)[3].
Pyridine Ring & N1 (The Core): The electron-deficient pyridine ring engages in
π−π
stacking with aromatic amino acids (Phe, Trp, Tyr), while the N1 nitrogen serves as a potent hydrogen bond acceptor[4].
C3-Ethyl Ester (The "Left" Side): The ester acts as a highly versatile synthetic node. It can be hydrolyzed to a carboxylic acid for amidation, reduced to an alcohol, or cyclized into heterocyclic bioisosteres (e.g., oxadiazoles or triazoles) to probe structure-activity relationships (SAR).
Fig 1: Orthogonal derivatization workflow of the tetrahydronaphthyridine core.
Selective modulation of the metabotropic glutamate receptor 2 (mGlu2) is a promising therapeutic strategy for treating central nervous system (CNS) disorders, including schizophrenia and depression[3]. The tetrahydronaphthyridine scaffold has been utilized to develop potent mGlu2 NAMs and corresponding
11C
-labeled PET imaging ligands. The bicyclic core provides the necessary lipophilic efficiency (LipE) and blood-brain barrier (BBB) penetrance required for CNS efficacy, overcoming the in vivo stability challenges seen in earlier flexible analogs[3].
Oncology: CXCR4 Antagonists and KRAS G12C Inhibitors
In oncology, the scaffold has demonstrated utility in overcoming metabolic liabilities. For instance, novel tetrahydronaphthyridine-based CXCR4 antagonists were developed to improve drug-like profiles. Compared to traditional tetrahydroisoquinoline (TIQ) compounds, the naphthyridine core significantly reduces CYP450 2D6 inhibition, thereby mitigating the risk of drug-drug interactions (DDIs) when co-administered with other therapeutics[4]. Furthermore, patent literature highlights the use of the 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate (and 3-carboxylate) core in the synthesis of small molecule inhibitors targeting the KRAS G12C mutation, a critical driver in non-small cell lung cancer (NSCLC)[5].
Fig 2: mGlu2 GPCR signaling pathway modulated by tetrahydronaphthyridine NAMs.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Clinical Relevance |
| :--- | :--- | :--- |
| Molecular Formula |
C11H14N2O2
[6] | Optimal low-molecular-weight starting point for FBDD. |
| Molecular Weight | 206.24 g/mol (Free Base)[1] | Leaves ~300 Da of "budget" for derivatization before hitting Lipinski's limit. |
| Monoisotopic Mass | 206.1055 Da[6] | Precise mass for LC-MS reaction monitoring. |
| Topological Polar Surface Area | ~51.2
A˚2
[7] | Excellent starting TPSA for ensuring eventual BBB permeability (< 90
A˚2
). |
To maximize the utility of this scaffold, researchers must employ orthogonal protection and functionalization strategies. The following protocols detail the self-validating methodologies for functionalizing the N7 and C3 positions.
Protocol A: N7-Functionalization via Reductive Amination
Causality & Rationale: The N7 secondary amine is highly nucleophilic. Direct alkylation with alkyl halides often leads to over-alkylation and the formation of quaternary ammonium salts. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the method of choice because STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the C3-ethyl ester or the pyridine core.
Step-by-Step Methodology:
Free-Basing: Suspend Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration. Add
N,N
-Diisopropylethylamine (DIPEA, 1.2 eq).
Self-Validation Check: The opaque suspension will transition to a clear, homogeneous solution, confirming the liberation of the free base.
Iminium Formation: Add the desired aldehyde (1.1 eq) to the solution. Stir at room temperature for 1–2 hours under an inert argon atmosphere.
Reduction: Add STAB (1.5 eq) portion-wise to control mild exotherms. Stir the reaction mixture for 12 hours at room temperature.
Quench & Extraction: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo.
Analytical Validation: Analyze the crude mixture via LC-MS. Confirm the disappearance of the starting material mass (
[M+H]+=207.1
)[6] and the appearance of the target mass.
Protocol B: C3-Ester Saponification and Amidation
Causality & Rationale: Saponification of the ethyl ester must be performed under mild conditions to prevent unwanted side reactions, such as the epimerization of chiral centers introduced at the N7 position. Lithium hydroxide (
LiOH
) in a THF/Water mixture provides a highly soluble, mild, and homogeneous environment that quantitatively cleaves the ester. For the subsequent amidation, HATU is utilized due to its superior efficiency in driving the coupling of sterically hindered amines compared to standard carbodiimides (e.g., EDC/HOBt).
Step-by-Step Methodology:
Saponification: Dissolve the N7-functionalized intermediate in a 3:1 mixture of THF and
H2O
(0.2 M). Add
LiOH⋅H2O
(3.0 eq) and stir at room temperature for 4 hours.
Self-Validation Check: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The product carboxylic acid will remain at the baseline due to its high polarity, indicating complete consumption of the faster-eluting ester.
Acidification: Carefully acidify the mixture to pH 4–5 using 1N HCl. Extract with a polar organic solvent (e.g., 20% isopropanol in chloroform) or concentrate to dryness to yield the crude acid.
Amidation: Dissolve the crude carboxylic acid in anhydrous DMF. Add the target amine (1.2 eq) and DIPEA (3.0 eq). Finally, add HATU (1.2 eq) and stir at room temperature for 6 hours.
Purification: Purify the final compound via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity suitable for biological assays.
References
[6] PubChemLite - Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (C11H14N2O2). Université du Luxembourg. Available at: [Link]
[3] Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. National Institutes of Health (NIH/PMC). Available at:[Link]
[2] Intramolecular C(sp3)–N Coupling by Oxidation of Benzylic C,N-Dianions. National Institutes of Health (NIH/PMC). Available at: [Link]
[5] WO2021055728A1 - Small molecule inhibitors of kras g12c mutant. Google Patents. Available at:
[4] Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Application Note & Protocol: Solubilization of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate for Cellular Assays
Abstract This document provides a comprehensive guide for the effective solubilization of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate for use in a variety of in vitro cellular assays. Due to its predicted hy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the effective solubilization of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate for use in a variety of in vitro cellular assays. Due to its predicted hydrophobic nature, this compound requires a robust solubilization strategy to ensure bioavailability, maintain stability, and minimize vehicle-induced artifacts in experimental systems. We present a detailed protocol for creating high-concentration stock solutions, guidelines for preparing working dilutions, and critical considerations for maintaining scientific rigor, including vehicle toxicity and precipitation risk management.
Introduction: The Solubility Challenge
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a small molecule with a heterocyclic structure, common in drug discovery pipelines. A primary technical hurdle for in vitro testing of such compounds is their characteristically poor aqueous solubility. Direct dissolution in cell culture media is often impossible, leading to compound precipitation, inaccurate concentration data, and unreliable experimental outcomes. The standard and most effective approach involves creating a concentrated stock solution in a strong organic solvent, which can then be serially diluted into the final aqueous assay medium. This note details the rationale and methodology for this process.
Understanding the compound's properties is the cornerstone of a successful dissolution strategy. The hydrochloride salt form of the compound is noted, which generally improves aqueous solubility compared to the free base, but an organic solvent is still typically required for high-concentration stocks[1][2][3][4].
For initial stock solution preparation, anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic and hydrophilic small molecules[6]. Its miscibility with water allows for straightforward dilution into aqueous cell culture media. While other solvents like ethanol or DMF can be used, DMSO generally offers the best balance of solubilizing power and biological compatibility at the low final concentrations used in assays[7].
Decision & Workflow Visualization
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for preparing the compound for cellular assays.
Caption: Solvent selection decision workflow.
Caption: Experimental workflow from stock to final assay.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is for preparing a standard high-concentration stock, which is essential for minimizing the final solvent concentration in the cellular assay.
Example for 1 mL of 10 mM stock (MW = 206.24 g/mol ):
Mass (mg) = 10 mM × 206.24 g/mol × 1 mL / 1000 = 2.06 mg
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube.
Expert Tip: Centrifuge the vial containing the powdered compound briefly (e.g., 1000 x g for 1 min) to pellet any material from the cap before opening[8].
Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube.
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. Inspect the solution against a light source to ensure no solid particles remain.
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes[6]. Gentle warming in a 37°C water bath can also be used, but verify compound stability at this temperature if possible[6][9].
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, leading to precipitation.
Storage: Store the aliquots at -20°C or -80°C in a desiccated container to protect from moisture.
Protocol 2: Preparation of Working Solutions for Cellular Assays
This protocol describes the dilution of the DMSO stock into the final cell culture medium. The goal is to achieve the desired final compound concentration while keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%, and almost always < 0.5%)[10][11].
Procedure:
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
Intermediate Dilutions (Optional but Recommended): Directly diluting a 10 mM stock 1:1000 or greater into aqueous media can cause the compound to precipitate ("crash out") due to the sudden solvent change[12]. To prevent this, perform an intermediate dilution step in either 100% DMSO or in pre-warmed cell culture medium.
Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would dilute the 10 mM stock 1:1000 into the final assay medium.
Final Dilution: Add the required volume of the stock (or intermediate dilution) to the pre-warmed (37°C) cell culture medium.
CRITICAL: Add the compound stock to the medium, not the other way around. Pipette the stock directly into the liquid and mix immediately by gently pipetting or swirling to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Vehicle Control: Prepare a parallel "vehicle control" by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent itself.
Critical Considerations for Assay Integrity
Solvent Cytotoxicity
DMSO, while widely used, can be toxic to cells at higher concentrations. The sensitivity varies significantly between cell types[11][13].
Final DMSO Conc.
General Cellular Effect
Recommendation
≤ 0.1%
Generally considered safe for most cell lines with minimal impact on cell health or proliferation[11].
Recommended for all sensitive and long-term (>48h) assays.
0.1% - 0.5%
Tolerated by many robust, immortalized cell lines, but may induce subtle effects or stress[10][11].
Acceptable for many short-term assays (<48h), but requires rigorous vehicle controls.
> 0.5%
Increased risk of cytotoxicity, altered gene expression, and off-target effects. Can inhibit cell proliferation[10][13].
Strongly discouraged. Data may be unreliable.
> 1.0%
Often causes significant cell stress, apoptosis, or growth arrest[7][13].
Unacceptable for most cellular assays.
Trustworthiness Principle: Always perform a vehicle toxicity test by exposing your specific cell line to a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration for your experimental system.
Compound Precipitation in Media
Even after successful initial dissolution, compounds can precipitate from the aqueous assay medium over time.
Mitigation:
Visually inspect wells under a microscope after adding the compound for signs of precipitation (crystals, amorphous solids).
Consider using cell culture medium containing a low percentage of serum (e.g., 1-10% FBS), as serum proteins like albumin can help stabilize hydrophobic compounds in solution[12].
If precipitation is unavoidable, advanced formulation strategies involving co-solvents or cyclodextrins may be necessary, but these add complexity and require their own extensive validation[7][14].
References
Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
Eppendorf Japan. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?.
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Application Note: Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry
Executive Summary Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (commonly supplied as a hydrochloride salt, CAS 1207175-08-3) is a highly versatile, bicyclic building block. Structurally, it serves as a confor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (commonly supplied as a hydrochloride salt, CAS 1207175-08-3) is a highly versatile, bicyclic building block. Structurally, it serves as a conformationally restricted analog of 2-(3-pyridyl)ethylamine, a well-established pharmacophore in drug discovery[1]. The rigidification of the ethylamine side chain into a piperidine ring fused with a pyridine core minimizes entropic penalties upon target binding, thereby enhancing both affinity and selectivity.
This scaffold and its positional isomers have been heavily utilized in the development of metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators (NAMs) for PET imaging[2] and small-molecule inhibitors targeting the KRAS G12C mutation in oncology[3]. This application note provides a deep dive into the physicochemical properties, structural reactivity, and self-validating experimental protocols required to effectively utilize this building block in organic synthesis.
Physicochemical Profiling & Reactivity Mapping
Understanding the intrinsic properties of this building block is critical for designing robust synthetic routes and anticipating solubility or reactivity bottlenecks.
The molecule presents two orthogonal sites for chemical diversification:
N7 Secondary Amine (Piperidine ring): Highly nucleophilic. It readily undergoes SN2 alkylation, reductive amination, or Buchwald-Hartwig cross-coupling. Because it is typically supplied as an HCl salt, an auxiliary base is strictly required to liberate the free amine prior to electrophilic addition[4].
C3 Ethyl Ester (Pyridine ring): An electrophilic site primed for hydrolysis to the corresponding carboxylic acid, followed by amide coupling. It can also be directly converted to a Weinreb amide or reduced to an alcohol (e.g., using DIBAL-H) for subsequent transformations.
Divergent synthetic workflow of the 1,7-naphthyridine scaffold in medicinal chemistry.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed with built-in analytical validation checkpoints. This prevents the propagation of failed intermediates through multi-step syntheses.
Protocol A: N7-Alkylation via Nucleophilic Substitution
Objective: Append an aryl-methyl or alkyl group to the N7 position.
Causality & Design: Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which accelerates SN2 displacement without participating in side reactions. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to neutralize the HCl salt of the starting material and scavenge the HCl generated during alkylation, preventing the protonation of the nucleophilic N7 amine.
Step-by-Step Methodology:
Preparation: Suspend Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (1.0 equiv, 5.0 mmol) in anhydrous MeCN (0.2 M).
Neutralization: Add finely powdered K₂CO₃ (3.0 equiv, 15.0 mmol). Stir at room temperature for 15 minutes to liberate the free base.
Electrophile Addition: Dropwise add the alkyl/benzyl halide (1.1 equiv, 5.5 mmol) dissolved in a minimal volume of MeCN.
Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.
Validation Checkpoint 1: Monitor via LC-MS. Confirm the disappearance of the m/z 207 [M+H]⁺ peak and the appearance of the product mass.
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Protocol B: C3-Ester Hydrolysis and Amide Coupling
Objective: Convert the C3 ester to a functionalized amide.
Causality & Design: Lithium hydroxide (LiOH) in a THF/H₂O mixture is the gold standard for ester hydrolysis. The lithium ion coordinates with the carbonyl oxygen, increasing its electrophilicity, while the hydroxide acts as the nucleophile. For the subsequent amide coupling, HATU is selected over EDC/HOBt due to its superior efficiency in promoting the coupling of electron-deficient or sterically hindered carboxylic acids, minimizing epimerization and maximizing yield.
Step-by-Step Methodology:
Hydrolysis: Dissolve the N7-alkylated intermediate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH monohydrate (2.0 equiv). Stir at room temperature for 2 hours.
Validation Checkpoint 2: Check TLC (10% MeOH in DCM). The product will stay at the baseline (highly polar carboxylic acid salt). Acidify to pH 4-5 with 1M HCl, extract with EtOAc, and concentrate.
Activation: Dissolve the resulting carboxylic acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active OAt ester.
Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 12 hours.
Validation Checkpoint 3: Perform an HPLC purity check. Quench the reaction with saturated NaHCO₃, extract with DCM, wash with brine (to remove DMF), dry over Na₂SO₄, and purify.
Step-by-step self-validating experimental workflow for functionalizing the naphthyridine core.
Data Presentation: Optimization and Validation Metrics
Table 2: Optimization of N7-Alkylation Conditions
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
TEA (2.0 eq)
DCM
25
45
Incomplete conversion; TEA is a weaker base, leading to competitive protonation.
K₂CO₃ (3.0 eq)
MeCN
60
88
Optimal; heterogeneous base prevents N-protonation, MeCN accelerates SN2.
Cs₂CO₃ (3.0 eq)
DMF
80
72
High temperature led to minor degradation and a difficult aqueous workup.
Table 3: Analytical Validation Metrics
Step
Technique
Target Metric
Purpose
N7-Alkylation
LC-MS
Shift from m/z 207 to [M+R]⁺
Confirms complete functionalization of the secondary amine.
Ester Hydrolysis
TLC (10% MeOH/DCM)
Rf shift to baseline
Validates conversion to the highly polar carboxylic acid.
Amide Coupling
¹H NMR (400 MHz)
Disappearance of ethyl quartet (~4.3 ppm)
Confirms successful displacement of the ethoxy group.
References
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
HPLC method development for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate quantification
An in-depth technical guide for the chromatographic quantification of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate, designed for analytical scientists and drug development professionals. Analyte Profiling & T...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the chromatographic quantification of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate, designed for analytical scientists and drug development professionals.
Analyte Profiling & The Chromatographic Challenge
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (C₁₁H₁₄N₂O₂) is a bicyclic nitrogen-containing heterocycle[1]. Structurally, it presents a unique analytical challenge due to the presence of two distinct basic centers:
Aromatic Pyridine Nitrogen: Estimated
pKa≈4.0
(lowered by the electron-withdrawing ethyl ester at the C3 position).
Aliphatic Secondary Amine: Located in the saturated tetrahydropyridine ring, with an estimated
pKa≈9.5
.
The Causality of Peak Tailing:
In reversed-phase HPLC (RP-HPLC), basic compounds are notorious for severe peak tailing and unpredictable retention shifts. This phenomenon is driven by secondary ion-exchange interactions[2]. Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged silanions (
Si-O−
)[2]. If this analyte is processed under neutral pH conditions (e.g., pH 7.0), the secondary amine remains protonated (positively charged). The resulting electrostatic attraction between the protonated analyte and the ionized silanols creates a dual-retention mechanism (hydrophobic + ionic), which manifests as asymmetric, right-skewed peak tailing that destroys quantitative accuracy[3].
Method Development Strategy: Engineering Causality
To bypass the "love-hate" relationship with silica silanols, we must control the thermodynamic ionization state of the analyte via the mobile phase pH[3].
Why Low pH Fails Here: Operating at an acidic pH (e.g., pH 2.5 with TFA) suppresses silanol ionization[3]. However, at pH 2.5, both nitrogen atoms on the naphthyridine core become fully protonated (Charge +2). The molecule becomes excessively polar, resulting in near-zero retention on a standard C18 column (eluting in the void volume).
The High pH Solution (Selected): By elevating the mobile phase pH to 9.5 using an ammonium bicarbonate buffer, the secondary amine is neutralized[2]. The uncharged, intact molecule exhibits a drastic increase in hydrophobicity. This allows for strong, predictable retention via pure hydrophobic partitioning, completely eliminating ion-exchange tailing.
Stationary Phase Selection: Traditional Type-A silica dissolves rapidly at pH > 8.0. Therefore, a hybrid silica C18 column (e.g., Ethylene Bridged Hybrid technology) is mandatory[4]. These columns are stable up to pH 12 and feature heavily reduced silanol activity, ensuring perfect peak symmetry for basic heterocycles[4].
Fig 1. Logical workflow for selecting mobile phase pH based on analyte ionization.
Optimized Experimental Protocol
Reagent & Mobile Phase Preparation
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Dissolve 0.79 g of
NH4HCO3
in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 9.5 ± 0.05 using dilute ammonium hydroxide (
NH4OH
). Filter through a 0.22 µm PTFE membrane.
Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile (ACN). ACN is chosen over methanol because its aprotic nature and lower viscosity provide sharper peaks and lower system backpressure for basic compounds[2].
Diluent: Water : Acetonitrile (50:50, v/v).
Standard Preparation Workflow
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Diluent.
Chromatographic Conditions & Gradient Profile
Table 1: Instrument Setup
Parameter
Specification
Rationale
Column
Hybrid Silica C18, 150 x 4.6 mm, 3.5 µm
Resists dissolution at pH 9.5; minimizes silanol interactions.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
40°C
Reduces mobile phase viscosity; improves mass transfer kinetics.
Detection
UV at 235 nm
Captures the maximum absorbance of the naphthyridine chromophore.
Injection Vol
10 µL
Prevents column overloading while maintaining signal-to-noise ratio.
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Gradient
0.0
90
10
Isocratic hold to focus the analyte band.
2.0
90
10
Initiate gradient.
12.0
10
90
Ramp to high organic to elute strongly retained impurities.
15.0
10
90
Wash phase.
15.1
90
10
Return to initial conditions.
20.0
90
10
Column re-equilibration.
System Suitability: The Self-Validating Mechanism
To ensure absolute trustworthiness, this protocol operates as a self-validating system. Before any sample batch is analyzed, the system must pass the System Suitability Test (SST). If any of the following criteria fail, the system is deemed unfit, and the run is automatically aborted.
Table 3: System Suitability Criteria (n=5 injections of Working Standard)
Parameter
Acceptance Criteria
Purpose
Retention Time %RSD
≤1.0%
Verifies pump flow stability and column equilibration.
Peak Area %RSD
≤2.0%
Ensures autosampler precision and injector linearity.
USP Tailing Factor (
Tf
)
≤1.5
Confirms the absence of secondary ion-exchange interactions[5].
Theoretical Plates (
N
)
≥5000
Validates column efficiency and proper mass transfer[5].
ICH Q2(R2) Method Validation Framework
To transition this method from development to a regulatory-compliant state, it must be subjected to validation according to the [6].
To prove the method is stability-indicating, the analyte must be stressed, and the main peak must remain baseline-resolved (Resolution > 2.0) from all degradation products[6].
Acid Hydrolysis: Mix 1 mL Stock Solution + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL 1N NaOH.
Base Hydrolysis: Mix 1 mL Stock Solution + 1 mL 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL 1N HCl.
Oxidation: Mix 1 mL Stock Solution + 1 mL 3%
H2O2
. Store at room temperature for 2 hours in the dark.
Dilution: Dilute all stressed samples to a final theoretical concentration of 100 µg/mL using Diluent prior to injection.
Fig 2. ICH Q2(R2) validation parameters ensuring a self-validating analytical procedure.
Table 4: Validation Execution Summary
Validation Parameter
Execution Methodology
Acceptance Criteria
Linearity & Range
Prepare standards at 25, 50, 75, 100, 125, and 150 µg/mL. Plot Area vs. Concentration.
R2≥0.999
; y-intercept
≤2.0%
of 100% response.
Accuracy
Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels (n=3 each).
Mean recovery across all levels must be 98.0% – 102.0%.
Robustness
Deliberately alter Flow (±0.1 mL/min), Temp (±5°C), and pH (±0.2).
SST criteria must remain passing under all perturbed conditions.
References
PubChemLite / Luxembourg Centre for Systems Biomedicine. Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride Structural Data. Retrieved from: [Link][1]
Phenomenex. Reversed Phase HPLC Method Development: Effect of pH on Analyte Ionization. Retrieved from: [Link][2]
LC Troubleshooting Bible. Why Do Peaks Tail? The Role of Type B Silica and pH. Retrieved from:[Link][3]
Welch Materials. HPLC Column Selection: Core to Method Development (Part II) - Hybrid Silica for Basic Compounds. Retrieved from: [Link][4]
European Medicines Agency / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Retrieved from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[label="Action: Avoid NaOH/KOH.\nUse NaHCO3 for free-basing.",
Caption: Troubleshooting Logic Tree for Tetrahydronaphthyridine Purification.
Caption: Optimized Workflow for Base-Sensitive Naphthyridine Extraction and Purification.
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry - ACS Publications.[Link]
Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging. National Institutes of Health (PMC).[Link]
Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels. National Institutes of Health (PMC).[Link]
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.[Link]
Optimization
How to prevent degradation of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate in aqueous solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results or loss of compound potency when working with functionalized bicyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results or loss of compound potency when working with functionalized bicyclic heterocycles.
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate presents a unique "dual-threat" degradation profile in aqueous media. The molecule contains two highly reactive sites: an ethyl ester at the C3 position and a secondary amine within the partially saturated tetrahydropyridine ring at the 7-position. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for designing robust experimental workflows.
This guide provides a mechanistic breakdown of these degradation pathways, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound.
Mechanistic Analysis of Degradation Pathways
To prevent degradation, we must first understand the causality behind the molecule's instability. The degradation of this compound in aqueous solutions is driven by two competing mechanisms:
A. pH-Dependent Ester Hydrolysis
The ethyl ester group is susceptible to nucleophilic attack by water, a process heavily accelerated by extremes in pH. In basic conditions (pH > 7.5), hydroxide ions rapidly attack the carbonyl carbon, leading to irreversible base-catalyzed hydrolysis and the formation of the corresponding carboxylic acid and ethanol[1]. Conversely, acidic conditions (pH < 4.0) protonate the carbonyl oxygen, increasing its electrophilicity and driving acid-catalyzed hydrolysis. The ester exhibits maximum stability at a slightly acidic to neutral pH (typically pH 5.5 to 6.0), representing the nadir of its V-shaped pH-rate degradation profile[2].
B. Oxidative Degradation of the Secondary Amine
The secondary amine in the tetrahydro-1,7-naphthyridine core is highly vulnerable to oxidation. In the presence of dissolved oxygen, trace transition metals, or light, the amine can undergo autoxidation to form N-oxides, hydroxylamines, or imines[3]. Furthermore, photooxidation under visible light can rapidly catalyze the conversion of secondary amines to imines, leading to the aromatization or fragmentation of the ring system[4]. Maintaining the stability of the tetrahydro-1,7-naphthyridine core requires strict environmental controls to suppress radical initiation[5].
The following table summarizes the predictive stability of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate under various aqueous conditions. This data allows you to anticipate degradation rates and implement targeted preventive actions.
Environmental Condition
Primary Degradation Pathway
Estimated Half-Life (
t1/2
)
Required Preventive Action
pH 8.5, Aerated, 25°C
Base-catalyzed hydrolysis & Oxidation
< 4 hours
Lower pH to 6.0, remove dissolved
O2
pH 7.4, Aerated, 37°C
Hydrolysis & Oxidation
~ 12 hours
Add antioxidants, utilize fresh aliquots
pH 2.0, Aerated, 25°C
Acid-catalyzed hydrolysis
~ 24 hours
Buffer to pH 6.0
pH 6.0, Degassed, 4°C
Minimal (Optimized state)
> 14 days
Maintain cold chain, store in amber vials
Troubleshooting Guides & FAQs
Q1: My compound is losing potency in my in vitro assay buffer (pH 7.4) over a 24-hour incubation. What is happening?A1: At physiological pH (7.4) and 37°C, your compound is simultaneously undergoing slow base-catalyzed ester hydrolysis and aerobic amine oxidation. To self-validate this, run an LC-MS analysis on your post-assay buffer. If you observe an [M-28] peak, it confirms ester hydrolysis (loss of the ethyl group). An [M+16] peak indicates N-oxidation.
Solution: Never store this compound in aqueous buffers. Prepare master stocks in anhydrous DMSO and spike them into the aqueous assay buffer immediately before initiating the experiment.
Q2: How can I formulate this compound for a multi-day aqueous animal dosing study?A2: Long-term aqueous storage is highly discouraged without specific formulation aids. You must actively suppress both hydrolysis and oxidation. Use a citrate buffer adjusted strictly to pH 6.0 to minimize the ester hydrolysis rate[2]. Incorporate a chelating agent (e.g., 0.1% EDTA) to sequester trace metals that act as radical initiators for amine oxidation, and sparge the vehicle with Argon to displace dissolved oxygen[3].
Q3: Does ambient laboratory light affect the stability of the compound?A3: Yes. The secondary amine in the tetrahydro-1,7-naphthyridine core can undergo visible-light-induced aerobic oxidation, rapidly converting to an imine[4]. Always store aqueous solutions in amber glass vials and minimize light exposure during benchtop handling.
Validated Stabilization Protocol
To ensure reproducibility in your assays, follow this self-validating methodology for preparing stable aqueous working solutions. By controlling water activity, pH, and oxidation potential, this protocol guarantees compound integrity for up to 7 days.
Objective: Prepare a 1 mM aqueous working solution stable for up to 7 days at 4°C.
Primary Stock Preparation: Dissolve the lyophilized compound in anhydrous DMSO to create a 100 mM master stock. Aliquot into single-use volumes and store at -20°C.
Causality: DMSO eliminates water activity, completely halting ester hydrolysis during long-term storage.
Buffer Optimization: Prepare a 50 mM Citrate buffer and adjust the pH to exactly 6.0 using a calibrated pH meter. Add EDTA to a final concentration of 0.5 mM.
Causality: A pH of 6.0 sits at the thermodynamic minimum for both acid- and base-catalyzed hydrolysis[1]. EDTA chelates trace transition metals, preventing them from catalyzing the oxidation of the secondary amine.
Deoxygenation: Sparge the optimized buffer with Argon gas for 15 minutes.
Causality: Displacing dissolved oxygen prevents the autoxidation of the tetrahydro-1,7-naphthyridine core[3].
Dilution & Mixing: Slowly add 10 µL of the 100 mM DMSO stock to 990 µL of the deoxygenated buffer while vortexing continuously.
Causality: Continuous vortexing prevents localized high concentrations of the compound, mitigating the risk of precipitation.
Storage: Transfer the working solution to an amber glass vial, purge the headspace with Argon, cap tightly, and store at 4°C until use.
Caption: Step-by-step workflow for the preparation of stabilized aqueous formulations.
References
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications.[Link]
pH-rate profiles for the hydrolysis of compounds in aqueous solution. ResearchGate.[Link]
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications.[Link]
Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. ACS Publications.[Link]
Storage conditions and shelf-life optimization for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate. This document provides in-depth technical in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate. This document provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the optimal storage, handling, and use of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate.
1. What are the optimal storage conditions for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate?
For long-term storage, the compound, which is typically supplied as a hydrochloride salt, should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is also recommended to keep the compound in a cool, dry place to minimize degradation.[1]
Table 1: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Room Temperature
Prevents potential degradation from freeze-thaw cycles or high-temperature stress.
Atmosphere
Inert Gas (Argon, Nitrogen)
The tetrahydropyridine ring can be susceptible to oxidation.[1][2] An inert atmosphere displaces oxygen, minimizing this risk.
Humidity
Dry/Desiccated
The ethyl ester functional group is susceptible to hydrolysis, which is accelerated by moisture.[3]
Light
Protected from Light
While specific data for this compound is limited, related heterocyclic compounds can be light-sensitive. Amber vials are recommended.
2. What is the expected shelf-life of this compound?
The shelf-life of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is highly dependent on the storage conditions. When stored as recommended in Table 1, the solid hydrochloride salt is expected to be stable for an extended period. However, for solutions, the shelf-life is significantly shorter and is influenced by the solvent, pH, and temperature. It is best practice to prepare solutions fresh for each experiment. For critical applications, a stability study under your specific experimental conditions is recommended.
3. What are the primary degradation pathways for this molecule?
Based on the structure, two primary degradation pathways are of concern:
Oxidation of the Tetrahydropyridine Ring: The tetrahydropyridine core is susceptible to oxidation, which can lead to the formation of the corresponding aromatic naphthyridine species.[1][2] This process can be accelerated by exposure to air, light, and certain metal ions.
Hydrolysis of the Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of water and under acidic or basic conditions.[3][4]
4. In what solvents is this compound soluble?
As a hydrochloride salt, Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is expected to have good solubility in polar protic solvents such as methanol, ethanol, and water. Its solubility in aprotic organic solvents like acetonitrile, dichloromethane, and ethyl acetate is likely to be lower. For non-polar solvents, the free base form of the compound would be more suitable.
II. Troubleshooting Guides
This section provides practical advice for common issues encountered during the handling and analysis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate.
A. Troubleshooting Compound Instability
Issue: I am observing unexpected peaks in my HPLC analysis or a decrease in the main peak area over time.
This is a common indication of compound degradation. The following workflow can help you identify and mitigate the issue.
Caption: Workflow for troubleshooting compound instability.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the intrinsic stability of the molecule.
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Analysis: Analyze the stressed samples by HPLC-UV or LC-MS at various time points (e.g., 0, 4, 8, 24 hours) and compare them to a control sample stored at 2-8 °C. This will help in identifying the degradation products and understanding the degradation kinetics.
B. Troubleshooting Analytical Issues (HPLC)
Issue: I am observing poor peak shape (tailing or fronting) in my HPLC analysis.
Poor peak shape can compromise the accuracy of quantification.
Table 2: Troubleshooting Poor HPLC Peak Shape
Symptom
Potential Cause(s)
Recommended Actions
Peak Tailing
- Interaction of the basic nitrogen atoms with residual silanols on the silica-based column. - Column overload.
- Use a high-purity, end-capped C18 column. - Add a competing base like triethylamine (0.1%) to the mobile phase (note: not suitable for LC-MS). - Lower the pH of the mobile phase to ensure the amine is fully protonated. - Reduce the injection concentration/volume.
Peak Fronting
- Column overload. - Poor sample solubility in the mobile phase.
- Dilute the sample. - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Split Peaks
- Column contamination or void formation. - Sample solvent being too strong.
- Flush the column with a strong solvent or reverse the column and flush. - Replace the column if the problem persists. - Dissolve the sample in the initial mobile phase.
Issue: My retention time is shifting between injections.
Retention time instability can affect peak identification and integration.
NextSDS. (n.d.). Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Clinical Medical Reviews and Reports, 5(3), 1-16.
Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015.
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Stability of 1,5-Naphthyridine Derivatives in Solution.
LibreTexts. (2019). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
Vaia. (n.d.). Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a) ethyl nicotinate and then to (b) nicotinamide. Retrieved from [Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, Nuclear Ma...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular architecture in solution. This guide provides an in-depth, technical walkthrough for the validation of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It is designed to provide a framework for critical analysis, grounded in the principles of spectroscopic interpretation and data integrity. We will explore the nuances of both ¹H and ¹³C NMR spectra, delve into the rationale behind experimental parameter selection, and contextualize our findings through comparison with structurally related analogs.
The Imperative of Spectroscopic Validation
The journey of a drug candidate from synthesis to clinical application is paved with exacting regulatory requirements and the need for absolute certainty in its chemical identity. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed "fingerprint" of a molecule, revealing the connectivity of atoms and their chemical environment.[1] A thorough validation of NMR data, therefore, is not merely a procedural step but a fundamental aspect of ensuring the reliability and reproducibility of research.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate, this guide will utilize high-quality predicted data. Modern NMR prediction software employs sophisticated algorithms, including machine learning and database-driven approaches, to generate highly accurate spectral estimations.[2][3][4] It is crucial to note that while predictive tools are powerful, experimental verification remains the gold standard.
Table 1: Predicted ¹H NMR Data for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-2
8.55
s
-
1H
H-4
7.95
s
-
1H
H-8
4.20
s
-
2H
H-5
3.50
t
5.8
2H
H-6
3.05
t
5.8
2H
-OCH₂CH₃
4.35
q
7.1
2H
NH
~5.0 (broad)
s
-
1H
-OCH₂CH₃
1.38
t
7.1
3H
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O
166.5
C-8a
158.0
C-2
148.5
C-4a
145.0
C-4
130.0
C-3
115.0
-OCH₂CH₃
61.0
C-8
45.0
C-5
42.0
C-6
25.0
-OCH₂CH₃
14.5
Solvent: CDCl₃, Frequency: 100 MHz
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to provide a deeper understanding of the experimental design.
1. Sample Preparation:
Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of solvent is paramount; it must dissolve the sample completely and have minimal overlapping signals with the analyte.
Procedure:
Weigh approximately 5-10 mg of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate into a clean, dry vial.
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solvating power for many organic molecules and its single deuterium lock signal.
Gently agitate the vial to ensure complete dissolution.
Transfer the solution to a 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. Instrument Setup and Data Acquisition:
Rationale: The quality of the NMR data is directly dependent on the proper setup and calibration of the spectrometer.
Procedure:
Insert the NMR tube into the spectrometer.
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field over the course of the experiment.
Shimming: The magnetic field is homogenized ("shimmed") to maximize spectral resolution, resulting in sharp, well-defined peaks.
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient transfer of radiofrequency energy.
¹H NMR Acquisition:
A standard single-pulse experiment is typically sufficient.
Key parameters include the pulse angle (e.g., 30-45 degrees to allow for faster repetition), acquisition time (typically 2-4 seconds for good resolution), and relaxation delay (1-2 seconds to allow for the return of magnetization to equilibrium).
¹³C NMR Acquisition:
A proton-decoupled pulse sequence is standard. This irradiates the protons, causing the collapse of ¹³C-¹H coupling and simplifying the spectrum to single lines for each unique carbon, which also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Caption: Workflow for NMR Spectral Validation.
Comparative Analysis with Structural Analogs
A powerful method for validating spectral assignments is to compare the data with that of known, structurally related compounds. Any significant deviations from expected trends should be scrutinized.
Comparison with a Tetrahydroquinoline Analog:
Let's consider the ¹³C NMR data for a related heterocyclic system, Ethyl 5,6,7,8-tetrahydro-3-quinolinecarboxylate. While the nitrogen positions differ, the overall saturated and aromatic portions provide a useful comparison.
The predicted chemical shifts for the ester group (-C=O, -OCH₂CH₃, and -OCH₂CH₃) in our target molecule align well with the experimental values of the tetrahydroquinoline analog. Similarly, the saturated carbons fall within the expected aliphatic region. The differences in the aromatic region are anticipated due to the differing placement and number of nitrogen atoms, which significantly influence the electronic environment of the aromatic carbons.
Interpretation of Key Structural Features:
Ethyl Ester Group: The characteristic quartet around 4.35 ppm and the triplet around 1.38 ppm in the ¹H NMR spectrum are indicative of an ethyl group attached to an electronegative atom (in this case, the ester oxygen). This is a very common and easily recognizable pattern.
Tetrahydropyridine Ring: The triplet signals at 3.50 ppm and 3.05 ppm in the ¹H spectrum, each integrating to 2H, are consistent with the two pairs of adjacent methylene groups in the saturated portion of the ring system. The signal for the NH proton is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Naphthyridine Core: The singlets at 8.55 ppm and 7.95 ppm are assigned to the protons on the aromatic ring. Their downfield chemical shifts are due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms.
Trustworthiness and Self-Validation
A robust NMR validation process incorporates internal checks to ensure the data's integrity.
2D NMR Spectroscopy: While not detailed here, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be the next logical step. A COSY spectrum would confirm the coupling between the methylene protons in the tetrahydropyridine ring. An HSQC spectrum would correlate each proton with its directly attached carbon, providing definitive assignments for the protonated carbons in the ¹³C spectrum.
Integration: In the ¹H NMR spectrum, the relative areas under the peaks (integration) should correspond to the number of protons giving rise to each signal. This provides a quantitative check on the proton assignments.
Consistency with Other Analytical Data: The NMR data should be consistent with data from other analytical techniques, such as mass spectrometry (which confirms the molecular weight) and infrared spectroscopy (which can confirm the presence of functional groups like the ester carbonyl).
Caption: Interconnectivity of Spectroscopic Data for Structural Validation.
Conclusion
The validation of ¹H and ¹³C NMR spectra is a critical process in chemical research, ensuring the structural integrity of synthesized compounds. This guide has provided a comprehensive framework for this process, using Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate as a case study. By combining high-quality (predicted) data, a detailed experimental protocol with clear rationales, and comparative analysis with structural analogs, researchers can confidently ascertain the structure of their molecules. The principles outlined here are broadly applicable and should serve as a valuable resource for scientists and drug development professionals.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Purity Analysis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate by HPLC-UV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate, a key building block in medicinal chemistry. We will explore the nuances of this method, compare it with viable alternatives, and provide detailed experimental protocols grounded in scientific principles.
The Central Role of Purity in Pharmaceutical Intermediates
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound whose scaffold is found in a variety of biologically active molecules.[1][2] Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.[3][4]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[5] When coupled with a UV detector, it becomes a powerful tool for quantifying impurities that possess a UV chromophore, which is the case for many organic molecules, including our target compound and its likely impurities.
HPLC-UV Method: The Gold Standard for Purity Determination
The principle of HPLC-UV analysis lies in the differential partitioning of components in a sample between a stationary phase (the column) and a mobile phase (the solvent). This separation allows for the individual quantification of the main compound and its impurities based on their retention times and the intensity of their UV absorption.
Why HPLC-UV is the Preferred Method
The choice of HPLC-UV for the purity analysis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is underpinned by several key advantages:
Specificity and Resolution: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), excels at separating compounds with varying polarities. This is crucial for distinguishing the target molecule from structurally similar impurities.[6]
Sensitivity: UV detectors can detect impurities at very low concentrations, often in the parts-per-million (ppm) range, which is essential for meeting stringent regulatory limits.[7]
Quantitative Accuracy: The response of a UV detector is directly proportional to the concentration of the analyte over a wide linear range, enabling precise and accurate quantification.[8]
Robustness and Versatility: HPLC methods are well-established and can be readily validated according to International Council for Harmonisation (ICH) guidelines, ensuring their reliability and reproducibility.[9][10]
A Comparative Look: Alternative Purity Analysis Techniques
While HPLC-UV is the workhorse for this application, other analytical techniques can provide complementary information or may be suitable in specific contexts.
Technique
Principle
Advantages
Limitations
Best Suited For
HPLC-UV
Chromatographic separation based on polarity, with UV detection.
High resolution, sensitivity, and quantitative accuracy. Well-established and validated.
Requires chromophoric impurities. Can be time-consuming for method development.
Routine quality control, impurity profiling, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds based on boiling point and polarity, with mass-based detection.
Excellent for volatile and semi-volatile impurities, such as residual solvents. Provides structural information.[5][11]
Not suitable for non-volatile or thermally labile compounds.
Analysis of residual solvents and other volatile organic impurities.
Insensitive to small amounts of impurities. Not suitable for quantitative analysis.
A basic, preliminary indicator of purity.
Experimental Design and Protocol: A Step-by-Step Guide
The following protocol for HPLC-UV analysis is designed to provide a robust and reliable method for determining the purity of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate. The choices of column, mobile phase, and detection wavelength are critical for achieving optimal separation and sensitivity.
Logical Workflow for Purity Analysis
Caption: Workflow for the purity analysis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate by HPLC-UV.
Detailed HPLC-UV Protocol
1. Instrumentation and Materials:
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
HPLC grade acetonitrile and water.
Formic acid or ammonium formate for mobile phase modification.[14]
Analytical balance.
Volumetric flasks and pipettes.
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or a wavelength of maximum absorbance for the analyte)
Injection Volume
10 µL
3. Solution Preparation:
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point.
Standard Solution: Accurately weigh approximately 10 mg of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
Inject a blank (diluent) to ensure no interfering peaks are present.
Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time repeatability and peak area precision. The relative standard deviation (RSD) for peak area should typically be less than 2%.[9]
Inject the sample solution.
After the run is complete, integrate the peaks in the chromatogram.
5. Calculation of Purity:
The purity of the sample is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main peak at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.
Anticipated Results and Data Presentation
The outcome of the HPLC-UV analysis will be a chromatogram showing the separation of the main compound from any impurities. The results should be presented in a clear and concise table.
Table 1: Representative HPLC-UV Purity Analysis Data
To ensure the reliability of the HPLC-UV method, it must be validated according to ICH guidelines.[9][10] This involves demonstrating the method's:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key parameters for HPLC method validation.
Conclusion
The purity analysis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a critical step in ensuring the quality and safety of downstream pharmaceutical products. HPLC-UV stands out as the most suitable technique for this purpose, offering a superior combination of specificity, sensitivity, and quantitative accuracy. While alternative methods like GC-MS and UHPLC have their specific applications, HPLC-UV remains the gold standard for routine quality control. The successful implementation of a robust and validated HPLC-UV method, as outlined in this guide, is fundamental to the drug development process, providing the reliable data necessary for regulatory submissions and ensuring the integrity of the final product.
References
International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
Pharmaguideline. Steps for HPLC Method Validation. [Link]
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
Journal of Medicinal Chemistry. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]
LCGC International. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
ACS Publications. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]
RSC Publishing. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. [Link]
ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
PMC. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
PMC. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. [Link]
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
SpringerLink. Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]
Beilstein Journals. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
Standard Operating Procedure & Disposal Protocol: Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate In modern drug discovery, fused bicyclic heterocycles like 1,7-naphthyridines serve as critical scaffolds for kin...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Disposal Protocol: Ethyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate
In modern drug discovery, fused bicyclic heterocycles like 1,7-naphthyridines serve as critical scaffolds for kinase inhibitors and GPCR ligands. However, the unique physicochemical properties of these compounds demand rigorous, highly controlled operational and disposal protocols.
This guide provides comprehensive, step-by-step methodologies for the safe handling and disposal of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (and its hydrochloride salt), ensuring absolute safety for laboratory personnel and strict compliance with environmental regulations.
Chemical Profiling & Hazard Assessment
Before initiating any operational workflow, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The data below synthesizes the known properties of both the free base and the commonly utilized hydrochloride salt[1][2].
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Mechanistic Causality: Why These Hazards Exist
The biological and chemical reactivity of this compound stems from its structural features. The partially saturated tetrahydro ring contains a secondary aliphatic amine (N7). This basic nitrogen center readily abstracts protons from mucosal membranes, leading to localized cellular disruption and the observed H315 , H319 , and H335 irritation hazards[3]. Furthermore, as a nitrogenous base, it can act as a nucleophile. If inadvertently mixed with strong electrophiles or oxidizing agents in a waste stream, it can undergo exothermic degradation. The ethyl ester group at the 3-position is also susceptible to hydrolysis under strongly acidic or basic conditions, which can alter the solubility and toxicity profile of the waste.
Operational Safety & Engineering Controls
Every protocol must be a self-validating system. To prevent exposure, engineering controls and Personal Protective Equipment (PPE) must be selected based on the compound's specific lipophilicity and physical state.
Table 2: Required PPE & Engineering Controls
Protection Type
Requirement & Causality
Ventilation
Certified Fume Hood: Required for all handling. The powder form presents a severe inhalation risk (H335). Face velocity must be maintained at 80–120 FPM[3].
Hand Protection
Nitrile Gloves (Double-gloved): The ethyl ester moiety increases the compound's lipophilicity, potentially facilitating dermal absorption. Nitrile provides an effective chemical barrier[3].
Eye Protection
Chemical Safety Goggles: Standard safety glasses are insufficient. Goggles prevent micro-particulate ingress that causes severe eye irritation (H319)[4].
Body Protection
Flame-resistant Lab Coat & Closed-toe Shoes: Prevents accumulation of particulates on personal clothing.
Step-by-Step Disposal Methodologies
Nitrogenous heterocyclic compounds resist standard biological degradation in municipal wastewater treatment facilities and can be highly toxic to aquatic life. Under no circumstances should this compound or its solutions be disposed of down the drain [3][5]. All waste must be routed for high-temperature incineration equipped with flue gas scrubbers to capture NOx emissions[6].
Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
Self-Validation Check: Ensure all solid waste is completely dry before sealing to prevent pressure buildup from unexpected solvent off-gassing.
Segregation: Isolate all solid waste containing Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (including weighing paper, pipette tips, and empty vials) from general lab trash and incompatible chemical streams (e.g., strong oxidizers)[3].
Primary Containment: Place the segregated waste into a puncture-resistant, sealable high-density polyethylene (HDPE) container or a designated heavy-duty hazardous waste bag[3].
Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first item. The label must explicitly list the chemical name, the GHS07 pictogram, and the specific hazards (Harmful/Irritant)[7][8].
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment until pickup[7].
Self-Validation Check: Verify the pH and chemical compatibility of the existing waste carboy before adding naphthyridine solutions to prevent exothermic reactions.
Compatibility Verification: Ensure the target waste carboy is designated for "Halogenated" or "Non-Halogenated" organic solvents, depending on the solvent used to dissolve the compound (e.g., DCM vs. DMSO). Do not mix with acidic waste streams, as the secondary amine will form salts, potentially precipitating and clogging the container[9].
Transfer: Working inside a fume hood, use a safety funnel with a closing lid to transfer the liquid waste into the appropriate 10-liter or 20-liter carboy[8].
Closure: Immediately seal the carboy. Leaving waste containers open is a primary EPA violation and a severe inhalation hazard[7][8].
Manifesting: Update the waste log attached to the carboy with the exact volume and concentration of the naphthyridine derivative added.
Protocol C: Spill Response & Decontamination
Isolation: Immediately evacuate personnel from the immediate area and ensure the fume hood sash is lowered (if inside) or room ventilation is maximized (if outside)[6].
Containment (Solid): If the powder is spilled, do not sweep, as this aerosolizes the irritant. Gently cover the spill with damp paper towels (using water or ethanol) to suppress dust, then carefully wipe it up[10].
Containment (Liquid): If a solution is spilled, surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
Collection & Decontamination: Transfer all absorbed material and contaminated towels into a solid hazardous waste container. Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe, to remove residual lipophilic ester traces[4].
Regulatory & Logistical Compliance
To maintain compliance with the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA):
SAA Limits: Never exceed 55 gallons of total chemical waste or 1 quart of acutely toxic waste in your Satellite Accumulation Area[7].
Time Limits: Once a waste container is full, it must be dated and transferred to the central Environmental Health and Safety (EHS) accumulation facility within 3 days[8].
Final Disposal: Coordinate with your institution's EHS department to ensure the waste is manifested for commercial incineration by a licensed hazardous waste vendor[3][11].
Waste Management Workflow
Workflow for the segregation, containment, and disposal of 1,7-naphthyridine derivatives.
References
Sigma-Aldrich. Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride | 1207175-08-3. Retrieved from 1
ChemScene / Sigma-Aldrich. Safety Information & Properties: 1207175-08-3. Retrieved from
BLD Pharm. Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate | 1207253-96-0. Retrieved from 2
Benchchem. Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals (GHS07, H302, H315, H319, H335 Guidelines). Retrieved from 3
University of Wisconsin–Madison. Chemical Disposal - Environment, Health & Safety. Retrieved from 5
Yale Environmental Health & Safety. CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS. Retrieved from 9
Synquest Labs. Safety Data Sheet: 4-Bromo-3,5-dimethylbenzoic acid (Incineration & Waste Treatment Methods). Retrieved from 6
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from 7
University of Minnesota. Chemical Waste Guidelines - Health, Safety & Risk Management. Retrieved from8
Tsinghua University / DEC Guidelines. LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Retrieved from11
Endress+Hauser. Safety Data Sheet (GHS07 Irritant Protocols). Retrieved from 4
Chemos GmbH&Co.KG. Safety Data Sheet (H302, H315, H319, H335 Spill Response). Retrieved from 10